Rilmakalim
Overview
Description
Rilmakalim , also known by its chemical name HOE-234 , is a potassium channel activator and a vasodilator. It exerts its effects on both bronchial and vascular smooth muscles. The compound has been investigated for its potential therapeutic applications, particularly in the context of detrusor instability and hyperreflexia. These conditions are often associated with overactive bladder symptoms .
Scientific Research Applications
Cardiac Applications
Rilmakalim, a potassium channel opener (PCO), has been studied for its effects on cardiac cells. In guinea pig ventricular myocytes, rilmakalim activated ATP-sensitive K(+) currents, with its efficacy enhanced under hypotonic conditions. This activation was inhibited by glibenclamide, highlighting its potential in cardiac applications (Kocić, Hirano, & Hiraoka, 2004).
Urology
In urology, the effect of rilmakalim on detrusor muscle contractions was investigated. The study found that rilmakalim reduced contractions induced by KCl and carbachol in mouse, pig, and human detrusor strips, with varying potency across species. This suggests rilmakalim’s potential in treating conditions like overactive bladder (Wuest, Kaden, Hakenberg, Wirth, & Ravens, 2005).
Vascular Applications
Research on rilmakalim also extends to its vascular effects. In the human mammary artery and saphenous vein, rilmakalim demonstrated antivasoconstrictor effects, suggesting its potential in managing vascular spasms during coronary artery bypass grafting (Novakovic et al., 2003).
Pulmonary Hypertension
A study on the responsiveness of sinoatrial cells in rats to adrenomimetics and rilmakalim showed gender-dependent effects in the context of pulmonary arterial hypertension (PAH). This study provides insights into rilmakalim's potential role in modulating heart rate under conditions of PAH, particularly in different genders (Kocić & Sztormowska, 2009).
Atrial Fibrillation
In atrial fibrillation, a study indicated that chronic atrial fibrillation is associated with a downregulation of ATP-sensitive K(+) currents, with rilmakalim used to activate these currents in atrial myocytes from patients. This highlights its relevance in the context of electrical remodeling in chronic atrial fibrillation (Balana et al., 2003).
properties
IUPAC Name |
1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAQWOWWTKFLNX-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157307 | |
Record name | Rilmakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rilmakalim | |
CAS RN |
132014-21-2 | |
Record name | Rilmakalim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilmakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILMAKALIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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